molecular formula C13H19N B1428074 N-[(3,4-dimethylphenyl)methyl]cyclobutanamine CAS No. 1249107-70-7

N-[(3,4-dimethylphenyl)methyl]cyclobutanamine

Cat. No.: B1428074
CAS No.: 1249107-70-7
M. Wt: 189.3 g/mol
InChI Key: SFMLMRVRAQRWOY-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₉N Molecular Weight: 189.3 g/mol CAS No.: 1249107-70-7 Structure: Features a cyclobutane ring linked to a benzyl group substituted with methyl groups at the 3- and 4-positions of the aromatic ring. This substitution pattern confers unique steric and electronic properties, influencing its reactivity and biological interactions .

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-6-7-12(8-11(10)2)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMLMRVRAQRWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . Acidic or basic catalysts are needed in these reactions, but the reactions of amines with the unsaturated acids take place more easily as the acid itself acts as a catalyst .

Chemical Reactions Analysis

N-[(3,4-dimethylphenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include urea, potassium thiocyanate, and ethyl acetoacetate . Major products formed from these reactions include 1-aryl substituted dihydropyrimidinediones and their 2-thio analogues .

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is used in scientific research as a reagent or precursor for the synthesis of other compounds. It has applications in the synthesis of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides . The compound’s versatility makes it valuable in various fields of chemistry and biology.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)methyl]cyclobutanamine involves its role as a reagent in chemical reactions. It participates in reactions by forming intermediates that lead to the synthesis of other compounds. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Aromatic Ring

Variations in substituent type, position, and number significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Aromatic Ring
Compound Name Substituents (Position) Key Properties/Applications Evidence ID
N-[(3,4-Dimethoxyphenyl)methyl]cyclobutanamine Methoxy (3,4) Enhanced electronic effects; studied for receptor binding
N-[(4-Fluorophenyl)methyl]cyclobutanamine Fluorine (4) Increased lipophilicity/metabolic stability; CNS drug candidate
1-(3,5-Dichlorophenyl)cyclobutanemethanamine Chlorine (3,5) Antimicrobial activity; distinct Cl substitution profile
N-[(3-Methylphenyl)methyl]cyclobutanamine Methyl (3) Simpler substitution; used in organic synthesis

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance aromatic ring stability and influence reaction pathways (e.g., cyclization) .
  • Halogen substituents (F, Cl) improve lipophilicity and binding to hydrophobic pockets in biological targets .

Cycloalkane Ring Variations

Replacing the cyclobutane ring with cyclopropane or cyclopentane alters ring strain and reactivity:

Table 2: Cycloalkane Ring Comparisons
Compound Name Ring Type Key Properties Evidence ID
N-[(3-Nitrophenyl)methyl]cyclopropanamine Cyclopropane Higher ring strain; increased reactivity
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine Cyclopropane Modified pharmacokinetics due to Cl substituents
N-[(3,4-Dimethylphenyl)methyl]cyclobutanamine Cyclobutane Balanced stability/reactivity; versatile precursor

Key Observations :

  • Cyclopropane derivatives exhibit higher reactivity due to ring strain, useful in rapid intermediate formation .
  • Cyclobutane provides intermediate stability, enabling controlled synthesis of heterocycles .

Key Observations :

  • Chlorine/fluorine combinations (e.g., 3-Cl,4-F) improve selectivity for enzymes/receptors .
  • Ethoxy groups enhance solubility and hydrogen bonding, critical for enzyme interactions .

Biological Activity

N-[(3,4-dimethylphenyl)methyl]cyclobutanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a phenyl group that is further substituted with two methyl groups. This unique structure may influence its biological interactions and pharmacological properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets including neurotransmitter receptors and enzymes. This interaction can modulate cellular signaling pathways, potentially leading to effects such as:

  • Neurotransmitter modulation: Similar compounds have shown effects on neurotransmitter systems, which may suggest potential applications in treating mood disorders or neurodegenerative diseases.
  • Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Biological Activity Studies

Research has indicated various biological activities associated with this compound. Below are some notable findings:

StudyFindings
In vitro studies Demonstrated potential cytotoxic effects against cancer cell lines, suggesting possible anticancer properties.
Animal models Showed improvements in metabolic parameters in diabetic rats, indicating potential for diabetes management.
Neuropharmacological assessments Indicated possible antidepressant-like effects in rodent models.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells.
  • Diabetes Management : In a controlled study on diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.
  • Mood Disorders : Behavioral tests in mice indicated that the compound exhibited antidepressant-like effects, measured through reduced immobility times in forced swim tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
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